molecular formula C8H7NO4 B13025166 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid

4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B13025166
M. Wt: 181.15 g/mol
InChI Key: FAGHZVNZLKJCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a fused furan and tetrahydropyridine ring system. Its molecular formula is C₉H₉NO₄, with a molecular weight of 195.17 g/mol.

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

4-oxo-6,7-dihydro-5H-furo[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H7NO4/c10-7-4-3-6(8(11)12)13-5(4)1-2-9-7/h3H,1-2H2,(H,9,10)(H,11,12)

InChI Key

FAGHZVNZLKJCCH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1OC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of benzofuran with chloroacetic acid to form 4-chloro-4,5,6,7-tetrahydrofuro[3,2-c]pyridine. This intermediate is then reacted with sodium hydroxide to produce 4-hydroxy-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, which is further converted to the target compound through a series of reactions involving thionyl chloride and hydrogenation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and alcohols are used for esterification, while amines are used for amidation.

Major Products Formed

The major products formed from these reactions include various esters, amides, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Analogs

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic Acid
  • Molecular Formula: C₈H₉NO₂S
  • CAS No.: 116118-98-0
  • Key Features : Replaces the furan oxygen with sulfur (thiophene ring).
  • Pharmacological Activity: Derivatives of this compound, such as C1 (synthesized by Zhou et al.), exhibit potent antiplatelet aggregation activity, surpassing the efficacy of ticlopidine (a known ADP receptor antagonist) in rat models .
  • Commercial Availability : Available in 95% purity (e.g., 250 mg for ¥733.00 from Macklin) .
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic Acid Hydrochloride
  • CAS No.: 116118-99-1
  • Key Features : Hydrochloride salt form enhances solubility.
Comparison with Furan Analog
  • Bioactivity : Thiophene derivatives show confirmed antiplatelet activity, while the furan analog’s biological profile remains underexplored .

Positional Isomers and Functional Group Variations

4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic Acid
  • CAS No.: 1547038-31-2
  • Key Features : Carboxylic acid group at position 3 instead of 2.
  • Impact: Positional isomerism may affect intermolecular interactions (e.g., hydrogen bonding) and metabolic stability.
4,5,6,7-Tetrahydro-furo[3,2-c]pyridine-2-carboxylic Acid (Base Compound)
  • CAS No.: 1368140-82-2
  • Key Features : Lacks the 4-oxo group present in the target compound.

Heterocyclic Core Modifications

Tetrahydrofuran Derivatives
  • Example : 2-(2-((Tetrahydrofuran-2-yl)methoxy)ethoxy)ethan-1-ol (CAS 52814-38-7).
  • Key Differences : Simplified tetrahydrofuran structure without fused pyridine or carboxylic acid groups.
  • Applications : Primarily used as solvents or polymer precursors, highlighting the pharmacological uniqueness of the target compound’s fused-ring system .

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name CAS No. Molecular Formula Key Functional Groups Pharmacological Activity Commercial Availability (Purity)
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid Not provided C₉H₉NO₄ 2-COOH, 4-oxo Underexplored Not commercially listed
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid 116118-98-0 C₈H₉NO₂S 2-COOH, thiophene Antiplatelet (e.g., C1) 95% (Macklin)
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid 1547038-31-2 C₉H₉NO₄ 3-COOH, 4-oxo Discontinued Discontinued (CymitQuimica)

Table 2: Electronic and Solubility Properties

Compound Type Heteroatom LogP (Predicted) Solubility (Water) Bioactivity Evidence
Furan (4-oxo, 2-COOH) Oxygen ~0.5 Moderate Limited
Thiophene (2-COOH) Sulfur ~1.2 Low Confirmed
Base compound (no 4-oxo) Oxygen ~1.0 Low None

Biological Activity

4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique fused ring structure that combines elements of furan and pyridine, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C8H7NO4C_8H_7NO_4, with a molecular weight of approximately 181.15 g/mol. The compound possesses a carboxylic acid group at the 2-position of the pyridine ring, which is significant for its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Case Studies

Several studies have investigated the biological implications of related compounds:

  • JAK2 Inhibition : A study highlighted the effectiveness of tetrahydrofuro[3,2-c]pyridines in inhibiting JAK2 more effectively than established drugs like tofacitinib. This suggests a potential therapeutic application in conditions requiring JAK inhibition .
  • Antinociceptive Activity : Another related compound demonstrated significant antinociceptive effects by acting as a κ-opioid receptor agonist. This highlights the potential for developing analgesics based on this structural framework .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructural FeaturesUnique Aspects
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acidSimilar fused ring system; carboxylic acid groupDifferent functional group orientation
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochlorideContains a thieno ring instead of a furan ringVariation in ring composition leading to different properties

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Modulation of Enzyme Activity : By binding to active sites or allosteric sites on enzymes.
  • Receptor Binding : Interacting with specific receptors to influence signaling cascades.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.